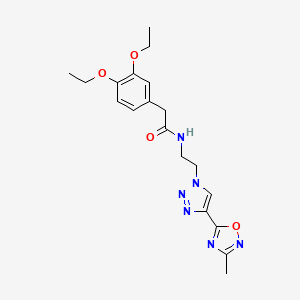

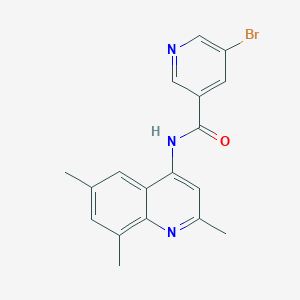

![molecular formula C8H12BrF B2417955 2-(Bromomethyl)-2-fluorospiro[3.3]heptane CAS No. 2384777-23-3](/img/structure/B2417955.png)

2-(Bromomethyl)-2-fluorospiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)-2-fluorospiro[3.3]heptane, commonly known as BMSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMSH is a spirocyclic compound that belongs to the class of halogenated compounds. It has a unique structural arrangement that makes it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Radical Generation and Rearrangement

- Spiro[3.3]heptan-3-yl radicals, closely related to 2-(Bromomethyl)-2-fluorospiro[3.3]heptane, were generated and observed via spectroscopy. These radicals showed structural similarities to cyclobutyl radicals and underwent rearrangements at temperatures above 290 K (Roberts, Walton, & Maillard, 1986).

Stability of Spirocyclopropanated Cations

- Studies on the relative stabilities of spirocyclopropanated cyclopropyl cations, which are structurally similar to the spiro[3.3]heptane framework, showed that the presence of spiro-annelated three-membered rings stabilizes cyclopropyl cations against ring opening under solvolysis conditions (Kozhushkov et al., 2003).

Coordination Chemistry with Transition Metals

- Chalcogen-containing spirocycles, including spiro[3.3]heptane, were used as molecular rigid rod ligands in coordination reactions with transition metal complexes. This study highlights the structural and magnetic properties of these complexes (Petrukhina et al., 2005).

Asymmetric Synthesis and Resolution

- Asymmetric synthesis of spiro[3.3]heptane derivatives with axial chirality was achieved, demonstrating the potential of these compounds in stereoselective synthesis (Naemura & Furutani, 1990).

Skeletal Reorganization in Organic Chemistry

- Benzofused spiro[3.3]heptanes underwent skeletal reorganization via rhodium(I) catalysis. This process involved sequential carbon-carbon bond oxidative addition and β-carbon elimination (Matsuda, Yuihara, & Kondo, 2016).

Synthesis of Fluorinated Building Blocks

- The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif was explored. These compounds could be useful in medicinal chemistry due to their unique three-dimensional shape and pattern of fluorine substitution (Chernykh et al., 2016).

Chemical Transformation under Basic Conditions

- The transformation of 3-bromo-2,2-bis(bromomethyl)propanol, closely related to 2-(Bromomethyl)-2-fluorospiro[3.3]heptane, was investigated under basic conditions, revealing insights into the decomposition and reaction kinetics in aqueous solutions (Ezra et al., 2005).

Propriétés

IUPAC Name |

2-(bromomethyl)-2-fluorospiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrF/c9-6-8(10)4-7(5-8)2-1-3-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCSYQOQKUBJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-2-fluorospiro[3.3]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2417880.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2417887.png)

![2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2417891.png)

![3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2417893.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)